molecular formula C14H11FN2O4 B605261 AKB-6899 CAS No. 1007377-55-0

AKB-6899

货号: B605261
CAS 编号: 1007377-55-0
分子量: 290.25 g/mol
InChI 键: PXWOWORYDKAEJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AKB-6899 是一种已知具有抑制脯氨酰羟化酶结构域 3 (PHD3) 作用的化合物。它尤其以其能够从粒细胞-巨噬细胞集落刺激因子 (GM-CSF) 处理的巨噬细胞中增加血管内皮生长因子受体可溶形式 (sVEGFR-1) 的产量而闻名。 这种化合物导致缺氧诱导因子 2α (HIF-2α) 的稳定,从而诱导肿瘤相关巨噬细胞产生 sVEGFR-1 并抑制肿瘤生长 .

科学研究应用

Applications in Oncology

  • Cancer Therapy : AKB-6899 has shown potential as an anti-tumor agent, particularly for solid tumors such as melanoma. Its ability to stabilize HIF-2α has been linked to enhanced production of soluble vascular endothelial growth factor receptor 1 (sVEGFR-1), which is associated with reduced tumor growth and angiogenesis .
  • Combination Therapy : In preclinical models, this compound demonstrated efficacy when used in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF), leading to decreased tumor vascularity and growth rates.
  • Selectivity : Unlike other compounds in its class, this compound preferentially inhibits prolyl hydroxylase domain 3, leading specifically to the stabilization of HIF-2α rather than HIF-1α. This selectivity may confer distinct therapeutic advantages in targeting specific pathways involved in tumor progression and angiogenesis.

Applications in Ischemic Conditions

This compound's ability to mimic hypoxic conditions makes it a candidate for treating ischemia or anemia. The stabilization of HIF proteins can enhance erythropoiesis and improve tissue oxygenation under low oxygen conditions .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionUnique Features
AKB-4924Inhibits prolyl hydroxylase domain 2Stronger effect on HIF-1α
MolidustatInhibits multiple prolyl hydroxylasesApproved for anemia treatment
FG-4592Potent inhibitor across PHD isoformsClinical use for chronic kidney disease
GSK1278863Selective PHD inhibitorHigh potency in clinical trials
This compound Selective PHD3 inhibitorStabilizes HIF-2α specifically

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Preclinical Models : Research indicates that this compound significantly reduces tumor size and vascularity in melanoma models when combined with GM-CSF.
  • Mechanistic Studies : Investigations into its molecular mechanisms have shown robust increases in HIF-1α and HIF-2α levels, coupled with elevated expression of downstream effectors, supporting its role as a prolyl hydroxylase inhibitor .
  • Toxicity Assessments : In toxicity studies, this compound exhibited minimal cellular toxicity at therapeutic concentrations compared to other inhibitors, making it a promising candidate for further clinical evaluation .

准备方法

AKB-6899 的具体合成路线和反应条件在公共领域中并不容易获得。 . 工业生产方法也没有详细说明,但通常涉及标准有机合成技术和纯化工艺以确保高纯度和活性。

生物活性

AKB-6899 is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3), which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has shown potential therapeutic benefits in oncology and ophthalmology by stabilizing HIF-2α, leading to increased production of soluble vascular endothelial growth factor receptor-1 (sVEGFR-1) and reduced tumor growth.

The primary mechanism of this compound involves the selective stabilization of HIF-2α, which enhances the production of sVEGFR-1 from macrophages without significantly affecting VEGF levels. This selective action is critical as it allows for anti-tumor effects while minimizing unwanted angiogenic responses associated with VEGF.

Key Findings:

  • Stabilization of HIF-2α : this compound treatment resulted in a significant increase in HIF-2α protein levels in murine bone marrow-derived macrophages, while not affecting HIF-1α levels. This was confirmed through immunoblotting studies showing a marked increase in HIF-2α after treatment with this compound .
  • sVEGFR-1 Production : In vitro studies demonstrated that this compound significantly increased sVEGFR-1 production in GM-CSF-treated monocytes, both at the protein and transcript level, indicating its role in modulating macrophage activity in the tumor microenvironment .

Preclinical Studies

This compound has been evaluated in various preclinical models, particularly focusing on its anti-tumor efficacy.

Tumor Growth Inhibition:

In studies involving B16F10 melanoma-bearing mice, the combination of GM-CSF and this compound led to a significant reduction in tumor growth compared to either treatment alone. The mechanism was linked to increased levels of sVEGFR-1, which correlated with decreased tumor vascularity .

Table 1: Summary of Preclinical Findings on this compound

Study ModelTreatmentOutcomeReference
B16F10 melanoma miceGM-CSF + this compoundSignificant tumor growth reduction
Macrophage culturesGM-CSF + this compoundIncreased sVEGFR-1 production
Monocyte culturesGM-CSF + this compoundNo increase in VEGF; increased sVEGFR-1

Clinical Development

This compound is currently undergoing clinical development for its potential applications in oncology and other diseases characterized by hypoxia. The compound's unique mechanism as a PHD3 inhibitor allows it to mimic physiological responses to low oxygen levels, making it a promising candidate for treating conditions such as anemia and cancer-related cachexia .

属性

IUPAC Name

2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWOWORYDKAEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007377-55-0
Record name AKB-6899
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007377550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AKB-6899
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA31378BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a slurry of {[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid ethyl ester, 5, (226 g, 0.71 mol) in THF (1 L) at room temperature was added an aqueous solution of sodium hydroxide (1 M, 2 L) while maintaining the internal reaction temperature below 25° C. The progress of the reaction was monitored by TLC. After 20-30 minutes, the reaction was completed. The pH of the reaction solution was adjusted using concentrated HCl to 5-5.5 while maintaining the internal temperature below 25° C. The reaction mixture was filtered to remove insoluble matter and the filtrate was concentrated by rotary evaporation at up to 40° C. bath temperature until all THF was removed. The resulting solid was collected by vacuum filtration and washed with water (1 L). The solid was then dissolved in a mixture of water (1.5 L) and THF (1.5 L) at room temperature. The pH was adjusted from approximately 5 to approximately 2-2.25 with concentrated HCl. The resulting mixture was stirred for 30 minutes, after which time the pH was confirmed in the range of 2-2.5. The biphasic mixture was concentrated by rotary evaporation at up to 40° C. bath temperature until the removal of THF ceased. The resulting solid was filtered, washed with water (2×1 L), and dried to afford 115 g (55.8% yield) of the desired product as a white solid. MP: 182-184° C.; MS (ESI−): m/z 289 (M−1); 1H NMR (300 MHz, DMSO-d6) δ 12.90 (s, 1H), 12.38 (s, 1H), 9.39-9.37 (t, J=6.3 Hz, 1H), 8.55 (s, 1H), 7.80-7.67 (m, 2H), 7.59-7.52 (m, 1H), 7.34-7.27 (m, 1H), 4.02-3.99 (m, 2H), 3.51 (s, 1H).
Name
{[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AKB-6899
Reactant of Route 2
Reactant of Route 2
AKB-6899
Reactant of Route 3
AKB-6899
Reactant of Route 4
Reactant of Route 4
AKB-6899
Reactant of Route 5
Reactant of Route 5
AKB-6899
Reactant of Route 6
Reactant of Route 6
AKB-6899

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。